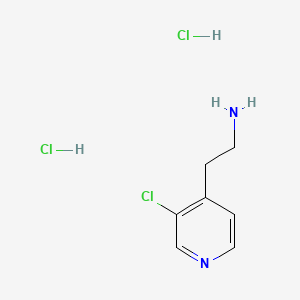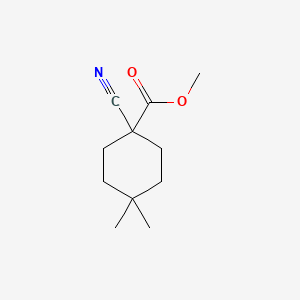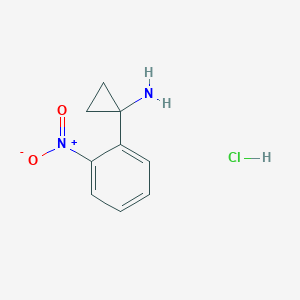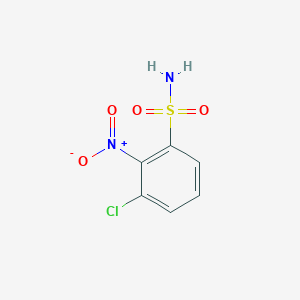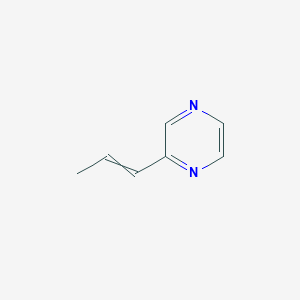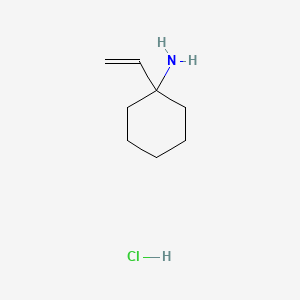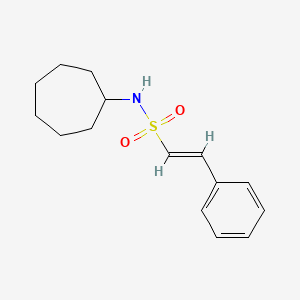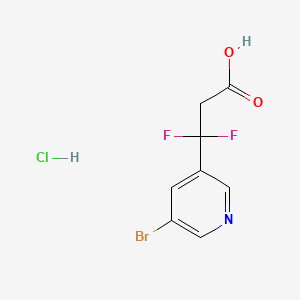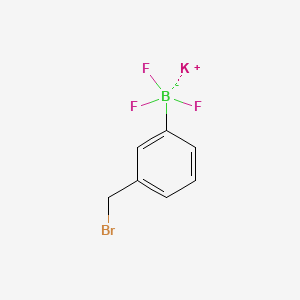
Potassium (3-(bromomethyl)phenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-(bromomethyl)phenyl)trifluoroborate is an organotrifluoroborate compound that contains a trifluoroborate anion. Organotrifluoroborates are known for their stability and ease of handling, making them valuable reagents in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (3-(bromomethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-(bromomethyl)phenyl)trifluoroborate undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Potassium (3-(bromomethyl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium (3-(bromomethyl)phenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step with palladium catalysts. This process leads to the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
- Potassium (3-methylphenyl)trifluoroborate
Uniqueness
Potassium (3-(bromomethyl)phenyl)trifluoroborate is unique due to the presence of the bromomethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering more options for the modification of molecules compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H6BBrF3K |
|---|---|
Poids moléculaire |
276.93 g/mol |
Nom IUPAC |
potassium;[3-(bromomethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
Clé InChI |
JCLFVEHROZEREB-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC=C1)CBr)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


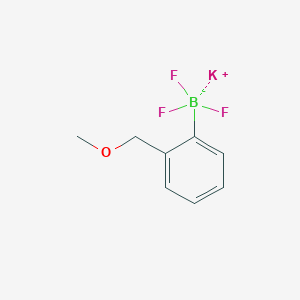
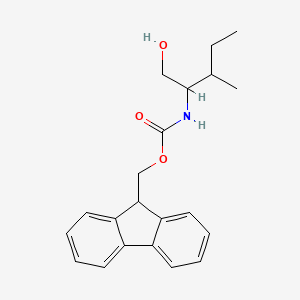
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
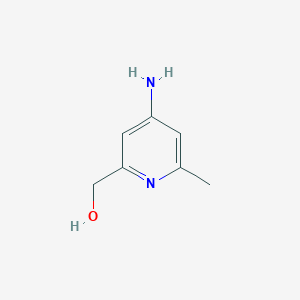
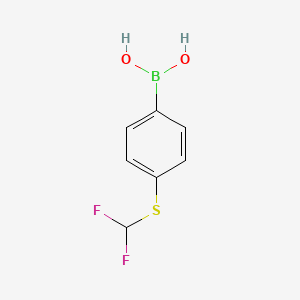
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
